molecular formula C10H8ClF6NO B12856132 3,5-Bis(trifluoromethyl)phenacylamine hydrochloride

3,5-Bis(trifluoromethyl)phenacylamine hydrochloride

Cat. No.: B12856132
M. Wt: 307.62 g/mol
InChI Key: NXRJSVWNOXYMNS-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenacylamine hydrochloride is an organic compound with the molecular formula C10H8ClF6NO. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenacylamine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with appropriate amines under controlled conditions. One common method includes the use of hydrazine derivatives to form hydrazone intermediates, which are then reacted with Vilsmeier-Haack reagents to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenacylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

  • Reduction

Biological Activity

3,5-Bis(trifluoromethyl)phenacylamine hydrochloride is a compound of interest due to its unique structural features and biological activities. The trifluoromethyl groups enhance the compound's pharmacological properties, making it a subject of various studies focused on its antimicrobial and enzyme inhibitory activities.

Chemical Structure and Properties

The compound features two trifluoromethyl groups attached to a phenyl ring, which significantly influences its biological activity. The presence of these groups generally increases lipophilicity and alters the electronic properties of the molecule, thus enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 3,5-bis(trifluoromethyl)phenacylamine exhibit potent antimicrobial properties. For instance, a study reported that compounds containing this motif showed moderate to high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values as low as 2 µg/mL were observed for some derivatives .

Table 1: Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenacylamine Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound 1MRSA2
Compound 2S. aureus1-2
Compound 3Enterococci2-4
Compound 4Bacillus subtilis1

Enzyme Inhibition Studies

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study synthesized various analogues, including N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, which showed promising inhibition against both enzymes. The IC50 values ranged from 9.2 to 196.6 μmol/L for BuChE and from 18.2 to 196.6 μmol/L for AChE, indicating a modulated selectivity based on the substitution pattern .

Table 2: Enzyme Inhibition Data for Selected Derivatives

CompoundAChE IC50 (μmol/L)BuChE IC50 (μmol/L)
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide18.2 - 196.69.2 - 196.2
RivastigmineReferenceReference

Cytotoxicity Studies

While assessing the therapeutic potential of these compounds, cytotoxicity studies are crucial. Compounds derived from 3,5-bis(trifluoromethyl)phenacylamine were tested on human embryonic kidney cells (HEK-293). Several compounds exhibited toxic effects at higher concentrations, but one derivative demonstrated an IC50 value of 9.15 µg/mL, indicating it was the least toxic among those tested .

Case Studies and Applications

The biological activities of compounds like this compound have implications in drug development for treating bacterial infections and neurodegenerative diseases associated with cholinergic dysfunctions.

Case Study: Antimicrobial Efficacy Against MRSA

A recent study highlighted that certain derivatives could eradicate MRSA persisters effectively within an eight-hour timeframe at specific concentrations (4× MIC, 8× MIC). This suggests potential applications in treating persistent infections where conventional antibiotics fail .

Case Study: Cholinesterase Inhibition for Neurodegenerative Disorders

The inhibition of AChE and BuChE by these compounds positions them as candidates for further research in developing treatments for Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired .

Properties

Molecular Formula

C10H8ClF6NO

Molecular Weight

307.62 g/mol

IUPAC Name

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C10H7F6NO.ClH/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16;/h1-3H,4,17H2;1H

InChI Key

NXRJSVWNOXYMNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CN.Cl

Origin of Product

United States

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